

Technical Guide: 1-(2-Cyanophenyl)piperidine-2-carboxylic Acid

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Compound of Interest

Compound Name: 1-(2-Cyanophenyl)piperidine-2-carboxylic acid

CAS No.: 1103191-48-5

Cat. No.: B1386149

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CAS No: 1103191-48-5 Formula: C₁₃H₁₄N₂O₂ Molecular Weight: 230.26 g/mol [1]

Executive Summary

1-(2-Cyanophenyl)piperidine-2-carboxylic acid is a specialized bifunctional building block used primarily in the synthesis of fused tricyclic nitrogen heterocycles. Structurally, it consists of a pipercolic acid (piperidine-2-carboxylic acid) core N-arylated with a 2-cyanophenyl moiety.[2]
[3]

Its value in drug discovery lies in its ortho-disposition, where the nitrile group at the ortho position relative to the piperidine nitrogen allows for facile intramolecular cyclization. This compound serves as a critical intermediate for accessing pyrido[2,1-a]isoindol-6-ones, a scaffold found in various bioactive alkaloids and synthetic pharmaceuticals targeting CNS receptors (e.g., 5-HT, dopamine).

This guide details the physicochemical properties, validated synthesis protocols, and the mechanistic logic driving its application in heterocyclic chemistry.

Chemical Identity & Physicochemical Properties[1] [4][5][6]

The compound is an amphoteric molecule, possessing both a carboxylic acid and a weakly basic aniline-like nitrogen (attenuated by the electron-withdrawing cyano group).

Table 1: Physicochemical Specifications

Property	Value / Description
IUPAC Name	1-(2-Cyanophenyl)piperidine-2-carboxylic acid
Physical State	Off-white to pale yellow solid
Melting Point	165–170 °C (Decomposes)
Solubility	Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Acid)	~3.8 (Carboxylic acid)
pKa (Base)	~1.5 (N-aryl amine; low due to EWG -CN)
LogP	~1.8 (Predicted)
Key Functional Groups	Nitrile (-C≡N), Carboxylic Acid (-COOH), Tertiary Amine

Synthesis & Manufacturing Protocol

The most robust route to **1-(2-Cyanophenyl)piperidine-2-carboxylic acid** is the Nucleophilic Aromatic Substitution (S_NAr) of 2-fluorobenzonitrile with piperidic acid. This method is preferred over transition-metal-catalyzed couplings (Buchwald-Hartwig) due to atom economy and the avoidance of heavy metals.

Experimental Workflow: S_NAr Coupling

Reaction Principle: The 2-fluorobenzonitrile possesses a highly electrophilic carbon at the C-F position, activated by the strong electron-withdrawing nitrile group at the ortho position.

Piperidic acid acts as the nucleophile.

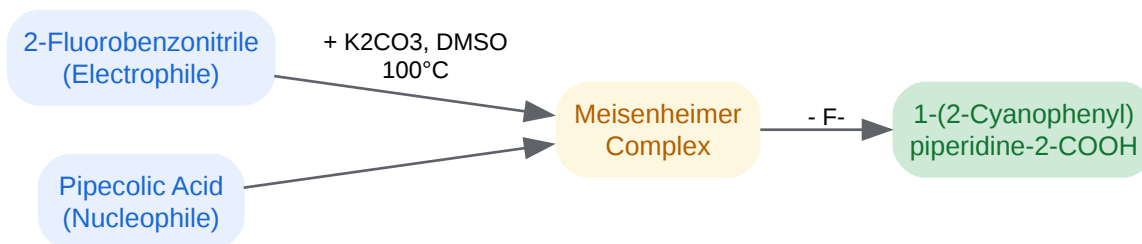
Reagents:

- Substrate: 2-Fluorobenzonitrile (1.0 equiv)
- Nucleophile: Pipecolic acid (1.1 equiv)
- Base: Potassium Carbonate (K_2CO_3) (2.5 equiv)
- Solvent: Dimethyl sulfoxide (DMSO) or DMF (Anhydrous)

Step-by-Step Protocol:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Pipecolic acid (10 mmol) and K_2CO_3 (25 mmol) in DMSO (15 mL).
- Activation: Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the carboxylic acid (forming the carboxylate) and partial neutralization of the zwitterion.
- Addition: Add 2-Fluorobenzonitrile (10 mmol) dropwise or in one portion.
- Heating: Heat the reaction mixture to 100–110 °C under an inert atmosphere (N_2 or Ar).
 - Critical Control Point: Do not exceed 140 °C to prevent decarboxylation of the pipecolic acid moiety.
- Monitoring: Monitor via HPLC or TLC (50% EtOAc/Hexanes). Reaction is typically complete within 4–6 hours.
- Work-up:
 - Cool the mixture to room temperature.
 - Pour into ice-water (100 mL).
 - Adjust pH to ~3–4 using 1N HCl. Note: The product will precipitate as the free acid.
- Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).

Diagram 1: Synthesis Pathway (SNAr)



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Caption: Nucleophilic aromatic substitution mechanism showing the convergence of precursors to the target scaffold.

Chemical Reactivity & Applications

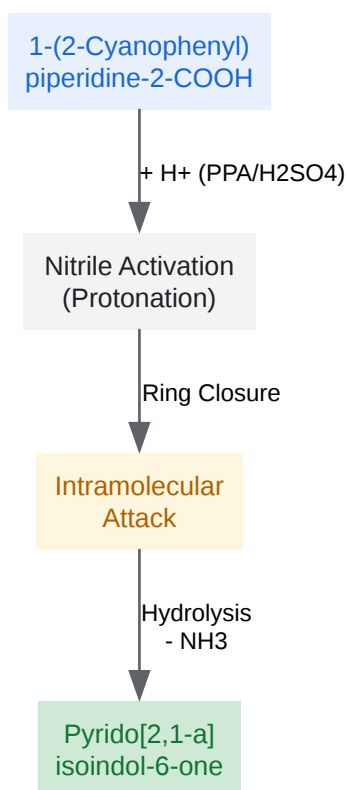
The defining feature of this molecule is its ability to undergo intramolecular cyclization. It serves as a "latent" tricyclic system.

The "Ortho-Effect" Cyclization

Under acidic conditions or thermal dehydration, the carboxylic acid attacks the ortho-nitrile group. This transformation yields 1,2,3,4-tetrahydropyrido[2,1-a]isoindol-6-one, a core structure in many antihistamines and CNS-active agents.

- Reagent: Polyphosphoric acid (PPA) or H₂SO₄.
- Conditions: 80–100 °C.
- Mechanism: Pinner-like reaction where the acid protonates the nitrile, making it susceptible to nucleophilic attack by the internal carboxylate oxygen (or nitrogen after rearrangement), followed by hydrolysis.

Diagram 2: Intramolecular Cyclization Logic[11]



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Caption: Conversion of the open-chain precursor to the fused tricyclic isoindolone scaffold.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[13]

- ^1H NMR (400 MHz, DMSO-d_6):
 - Aromatic Region (7.0–7.8 ppm): Four distinct signals corresponding to the 2-cyanophenyl ring. The proton ortho to the amino group typically appears as a doublet or multiplet upfield relative to the others.
 - Methine (α -proton, ~4.5 ppm): A doublet of doublets (dd) representing the proton at the chiral center (C2 of piperidine).

- Piperidine Ring (1.5–3.5 ppm): Complex multiplets corresponding to the CH₂ groups. The N-CH₂ protons will be desheilded (~3.0–3.5 ppm).
- Carboxylic Acid (~12.5 ppm): Broad singlet, exchangeable with D₂O.

Infrared Spectroscopy (FT-IR)

- Nitrile (-C≡N): Sharp, distinct band at 2210–2230 cm⁻¹. This is the diagnostic peak for the N-arylation success.
- Carbonyl (C=O): Strong band at 1700–1720 cm⁻¹ (Carboxylic acid dimer).
- O-H Stretch: Broad band at 2500–3300 cm⁻¹.

Mass Spectrometry (LC-MS)

- Ionization: ESI (Positive mode).
- Molecular Ion: [M+H]⁺ = 231.11 m/z.
- Fragmentation: Loss of CO₂ (M-44) is common in MS/MS experiments.

Safety & Handling (MSDS Highlights)

- Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 4.[4]
- Specific Risk: As a nitrile derivative, metabolic liberation of cyanide is theoretically possible but unlikely under standard handling; however, avoid contact with strong acids which could generate HCN gas if the nitrile hydrolyzes incompletely.
- Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (hygroscopic tendency of amino acids).

References

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